Larotaxel dihydrate

Catalog No.
S532503
CAS No.
192573-38-9
M.F
C45H57NO16
M. Wt
867.9 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Larotaxel dihydrate

CAS Number

192573-38-9

Product Name

Larotaxel dihydrate

IUPAC Name

[(1S,2S,3R,4S,7R,9S,11R,13R,16S)-4,13-diacetyloxy-1-hydroxy-16-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate;dihydrate

Molecular Formula

C45H57NO16

Molecular Weight

867.9 g/mol

InChI

InChI=1S/C45H53NO14.2H2O/c1-23-29(57-39(52)33(49)32(26-15-11-9-12-16-26)46-40(53)60-41(4,5)6)21-45(54)37(58-38(51)27-17-13-10-14-18-27)35-43(36(50)34(56-24(2)47)31(23)42(45,7)8)20-28(43)19-30-44(35,22-55-30)59-25(3)48;;/h9-18,28-30,32-35,37,49,54H,19-22H2,1-8H3,(H,46,53);2*1H2/t28-,29+,30-,32+,33-,34-,35+,37+,43-,44+,45-;;/m1../s1

InChI Key

SEFGUGYLLVNFIJ-QDRLFVHASA-N

SMILES

CC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C.O.O

Solubility

Soluble in DMSO

Synonyms

Larotaxel dihydrate; RPR-109881A; RPR 109881A; RPR109881A;

Canonical SMILES

CC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C.O.O

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@]34C[C@H]3C[C@@H]5[C@]([C@H]4[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C.O.O

Description

The exact mass of the compound Larotaxel dihydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Taxoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Larotaxel dihydrate is a novel taxane compound derived from 10-deacetyl baccatin III, which is a natural product obtained from the Pacific yew tree. It is characterized by its complex chemical structure, which includes multiple hydroxyl groups and ester functionalities that enhance its solubility and bioactivity. The molecular formula of larotaxel dihydrate is C45H53N1O142H2OC_{45}H_{53}N_{1}O_{14}\cdot 2H_{2}O, indicating the presence of two water molecules in its crystalline form. Larotaxel is known for its potent antitumor activity, particularly against various types of cancer, including breast and lung cancers .

That are typical for taxane derivatives:

  • Hydrolysis: In aqueous environments, larotaxel can hydrolyze, which may affect its stability and efficacy.
  • Oxidation: This compound can be oxidized to form various metabolites, which may have different biological activities.
  • Reduction: Reduction reactions can modify functional groups within the molecule, potentially altering its pharmacological properties.
  • Substitution Reactions: Nucleophilic substitution reactions can occur, allowing for modifications in the side chains or functional groups of the compound .

Larotaxel dihydrate exhibits significant biological activity primarily through its mechanism of action on microtubules. It binds to tubulin, promoting microtubule assembly and stabilization while preventing depolymerization. This action effectively inhibits cell proliferation and induces apoptosis in cancer cells. Studies have shown that larotaxel possesses a unique ability to overcome multidrug resistance in cancer cells, making it a promising candidate for treating resistant tumors .

The synthesis of larotaxel dihydrate involves several key steps:

  • Starting Material: The synthesis begins with 10-deacetyl baccatin III as the precursor.
  • Chemical Modifications: Various chemical modifications are performed, including acetylation and esterification, to introduce the necessary functional groups.
  • Crystallization: The final product is crystallized from an appropriate solvent to obtain larotaxel dihydrate in a pure form.

These methods are optimized to ensure high yield and purity, often utilizing advanced purification techniques such as high-performance liquid chromatography .

Larotaxel dihydrate is primarily used in oncology as an antineoplastic agent. Its applications include:

  • Cancer Treatment: Effective against various cancers, particularly those resistant to traditional therapies.
  • Research Tool: Used in laboratory settings to study microtubule dynamics and cancer cell biology.

Additionally, formulations incorporating larotaxel are being explored for enhanced delivery systems, such as liposomal formulations that improve targeting and reduce systemic toxicity .

Studies on larotaxel dihydrate have focused on its interactions with cellular components and other drugs:

Similar Compounds

Larotaxel dihydrate shares similarities with several other taxane compounds. Here are some notable comparisons:

Compound NameUnique FeaturesSimilarities
PaclitaxelFirst-generation taxane; widely used in clinics.Microtubule stabilizer
DocetaxelMore potent than paclitaxel; used for various cancers.Similar mechanism of action
CabazitaxelEffective against taxane-resistant tumors; modified structure.Also targets microtubules
Epothilone BNon-taxane microtubule stabilizer; different structure but similar effects.Anticancer activity via microtubule stabilization

Larotaxel's unique structural modifications allow it to exhibit different pharmacological properties compared to these similar compounds, particularly in overcoming drug resistance in certain cancer types .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

23K148PYZO

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

192573-38-9

Wikipedia

Larotaxel dihydrate

Dates

Modify: 2024-02-18
1: Sternberg CN, Skoneczna IA, Castellano D, Theodore C, Blais N, Voog E, Bellmunt J, Peters F, Le-Guennec S, Cerbone L, Risse ML, Machiels JP. Larotaxel with Cisplatin in the first-line treatment of locally advanced/metastatic urothelial tract or bladder cancer: a randomized, active-controlled, phase III trial (CILAB). Oncology. 2013;85(4):208-15. doi: 10.1159/000354085. Epub 2013 Sep 24. PubMed PMID: 24080920.
2: Liu Z, Feng Y, Zhang L, Li G, Geng L, Cui Y, Teng F, Tang X, Bi K, Chen X. Pharmacokinetics and tissue distribution of larotaxel in rats: comparison of larotaxel-loaded microsphere with larotaxel-solution. Cancer Chemother Pharmacol. 2013 May;71(5):1131-9. doi: 10.1007/s00280-013-2104-2. Epub 2013 Feb 15. PubMed PMID: 23412629.
3: Teng F, Yang H, Li G, Lin X, Zhang Y, Tang X. Parenteral formulation of larotaxel lipid microsphere tackling poor solubility and chemical instability. Int J Pharm. 2014 Jan 2;460(1-2):212-9. doi: 10.1016/j.ijpharm.2013.10.039. Epub 2013 Oct 29. PubMed PMID: 24184034.
4: Liu Z, Zhang L, Ju P, Hou P, Zhang Y, Tang X, Bi K, Chen X. Determination of larotaxel and its metabolites in rat plasma by liquid chromatography-tandem mass spectrometry: application for a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Feb 1;947-948:132-8. doi: 10.1016/j.jchromb.2013.12.029. Epub 2013 Dec 31. PubMed PMID: 24413022.
5: Ma H, You J, Liu Y. Cloud-point extraction combined with HPLC for determination of larotaxel in rat plasma: a pharmacokinetic study of liposome formulation. J Sep Sci. 2012 Jun;35(12):1539-46. doi: 10.1002/jssc.201200039. Epub 2012 Jun 18. PubMed PMID: 22707410.
6: Liu Z, Zhang B, Liu Z, Li S, Li G, Geng L, Zhao X, Bi K, Tang X, Chen X. Development of a UPLC-ESI-MS/MS method for the determination of larotaxel in beagle dog plasma: application to the pharmacokinetic study. Anal Bioanal Chem. 2012 Apr;403(1):323-30. doi: 10.1007/s00216-012-5763-7. PubMed PMID: 22302171.
7: Li J, Li A, Li M, Qiao Y, Zhang H. Synthesis and Cytotoxicity of Two Active Metabolites of Larotaxel. Anticancer Agents Med Chem. 2016;16(7):875-80. PubMed PMID: 26830032.
8: Che X, Shen L, Xu H, Liu K. Isolation and characterization of process-related impurities and degradation products in larotaxel. J Pharm Biomed Anal. 2011 Jul 15;55(5):1190-6. doi: 10.1016/j.jpba.2011.03.036. Epub 2011 Apr 6. PubMed PMID: 21530132.
9: Robert F, Harper K, Ackerman J, Gupta S. A phase I study of larotaxel (XRP9881) administered in combination with carboplatin in chemotherapy-naïve patients with stage IIIB or stage IV non-small cell lung cancer. Cancer Chemother Pharmacol. 2010 Jan;65(2):227-34. doi: 10.1007/s00280-009-1026-5. PubMed PMID: 19479255.
10: Zatloukal P, Gervais R, Vansteenkiste J, Bosquee L, Sessa C, Brain E, Dansin E, Urban T, Dohollou N, Besenval M, Quoix E. Randomized multicenter phase II study of larotaxel (XRP9881) in combination with cisplatin or gemcitabine as first-line chemotherapy in nonirradiable stage IIIB or stage IV non-small cell lung cancer. J Thorac Oncol. 2008 Aug;3(8):894-901. doi: 10.1097/JTO.0b013e31817e6669. PubMed PMID: 18670308.
11: Metzger-Filho O, Moulin C, de Azambuja E, Ahmad A. Larotaxel: broadening the road with new taxanes. Expert Opin Investig Drugs. 2009 Aug;18(8):1183-9. doi: 10.1517/13543780903119167. Review. PubMed PMID: 19604119.
12: Diéras V, Limentani S, Romieu G, Tubiana-Hulin M, Lortholary A, Kaufman P, Girre V, Besenval M, Valero V. Phase II multicenter study of larotaxel (XRP9881), a novel taxoid, in patients with metastatic breast cancer who previously received taxane-based therapy. Ann Oncol. 2008 Jul;19(7):1255-60. doi: 10.1093/annonc/mdn060. Epub 2008 Apr 1. PubMed PMID: 18381372.
13: Yamamoto N, Boku N, Minami H. Phase I study of larotaxel administered as a 1-h intravenous infusion every 3 weeks to Japanese patients with advanced solid tumours. Cancer Chemother Pharmacol. 2009 Dec;65(1):129-36. doi: 10.1007/s00280-009-1014-9. Epub 2009 May 13. PubMed PMID: 19437020.
14: Vallo S, Michaelis M, Rothweiler F, Bartsch G, Gust KM, Limbart DM, Rödel F, Wezel F, Haferkamp A, Cinatl J Jr. Drug-Resistant Urothelial Cancer Cell Lines Display Diverse Sensitivity Profiles to Potential Second-Line Therapeutics. Transl Oncol. 2015 Jun;8(3):210-6. doi: 10.1016/j.tranon.2015.04.002. PubMed PMID: 26055179; PubMed Central PMCID: PMC4487788.
15: Bhakta-Guha D, Saeed ME, Greten HJ, Efferth T. Dis-organizing centrosomal clusters: specific cancer therapy for a generic spread? Curr Med Chem. 2015;22(6):685-94. Review. PubMed PMID: 25515519.
16: Tamás N, László L, Edina M. [Treatment possibilities in breast cancer progressing after anthracyclines and/or taxanes]. Magy Onkol. 2010 Mar;54(1):9-16. doi: 10.1556/MOnkol.54.2010.1.2. Review. Hungarian. PubMed PMID: 20350863.
17: Lu XF, Zhou Y, Zhang J, Wang GQ. Pharmacokinetics and tissue distribution of larotaxel in rats: comparison of larotaxel solution with larotaxel-loaded folate receptor-targeting amphiphilic copolymer-modified liposomes. Xenobiotica. 2017 May;47(5):416-422. doi: 10.1080/00498254.2016.1195936. Epub 2016 Jun 20. PubMed PMID: 27324077.
18: Liu Z, Hou P, Liu L, Qian F. Characterization of metabolites of larotaxel in rat by liquid chromatography coupled with Q exactive high-resolution benchtop quadrupole orbitrap mass spectrometer. Xenobiotica. 2018 Mar;48(3):269-278. doi: 10.1080/00498254.2017.1297872. Epub 2017 Mar 10. PubMed PMID: 28281396.
19: Ribeiro JT, Macedo LT, Curigliano G, Fumagalli L, Locatelli M, Dalton M, Quintela A, Carvalheira JB, Manunta S, Mazzarella L, Brollo J, Goldhirsch A. Cytotoxic drugs for patients with breast cancer in the era of targeted treatment: back to the future? Ann Oncol. 2012 Mar;23(3):547-55. doi: 10.1093/annonc/mdr382. Epub 2011 Sep 6. Review. PubMed PMID: 21896541.
20: Liang X, Liu Z, Shi H, Zhang Y, Wang S, Bi K, Chen X. Degradation kinetics of larotaxel and identification of its degradation products in alkaline condition. J Pharm Anal. 2017 Apr;7(2):118-122. doi: 10.1016/j.jpha.2016.11.002. Epub 2016 Nov 19. PubMed PMID: 29404026; PubMed Central PMCID: PMC5686960.

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